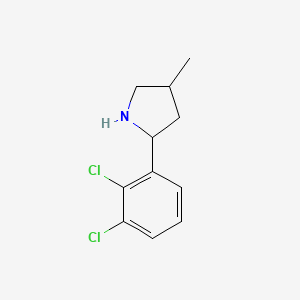

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)8-3-2-4-9(12)11(8)13/h2-4,7,10,14H,5-6H2,1H3 |

InChI Key |

DIAGUHURTABACS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,3 Dichlorophenyl 4 Methylpyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Key Precursor Chemistry for Pyrrolidine (B122466) Scaffolds

Retrosynthetic analysis of 2-(2,3-dichlorophenyl)-4-methylpyrrolidine reveals several potential disconnection strategies for constructing the pyrrolidine ring. Common approaches to substituted pyrrolidines often involve the formation of one or two carbon-nitrogen bonds in the key cyclization step.

Key retrosynthetic disconnections can be envisioned through several well-established pathways:

1,3-Dipolar Cycloaddition: A powerful strategy for forming five-membered rings, this approach would disconnect the pyrrolidine into an azomethine ylide and an alkene. acs.orgacs.org For the target molecule, the azomethine ylide could be generated from an imine derived from 2,3-dichlorobenzaldehyde, which would react with an alkene precursor to the 4-methyl substituent.

Intramolecular Nucleophilic Substitution/Reductive Amination: This strategy involves the cyclization of a linear precursor containing both an amine and a suitable electrophile or a ketone. A common precursor class is ω-haloamines or ω-haloketones. acs.org For instance, a 4-amino-1-(2,3-dichlorophenyl)hexan-1-one derivative could undergo intramolecular reductive amination to form the desired pyrrolidine ring.

Michael Addition-Based Annulation: A disconnection based on a Michael addition would involve a nucleophilic amine or enamine adding to an α,β-unsaturated carbonyl or nitro compound. A subsequent cyclization and reduction sequence can then furnish the pyrrolidine scaffold. acs.org

The choice of precursors is dictated by the chosen synthetic route. For a biocatalytic approach, a key precursor would be 4-chloro-1-(2,3-dichlorophenyl)butan-1-one, which can be converted to the corresponding chiral amine via a transaminase enzyme, followed by spontaneous cyclization. acs.org For metal-catalyzed C-H amination routes, a precursor such as 5-(2,3-dichlorophenyl)-2-methylpentan-1-amine could be synthesized, which would then undergo intramolecular C-H amination to form the pyrrolidine ring. nih.gov The synthesis of 2-arylpyrrolidines often starts from γ-chloro N-(tert-butanesulfinyl)ketimines, which provides a robust method for introducing the aryl group and controlling stereochemistry. mdpi.com

Development of Stereoselective Synthetic Pathways for Chiral Pyrrolidines

The presence of two stereocenters at the C2 and C4 positions of this compound means that four stereoisomers are possible: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The development of stereoselective pathways is therefore crucial for accessing single, optically pure isomers.

Achieving enantioselectivity in pyrrolidine synthesis is paramount for producing biologically active compounds. Several modern catalytic methods can be employed to control the absolute stereochemistry of the pyrrolidine ring during its formation.

Organocatalysis: Chiral secondary amines, particularly derivatives of proline, are powerful organocatalysts for the asymmetric synthesis of pyrrolidines. mdpi.com These catalysts can activate substrates through the formation of chiral enamines or iminium ions, guiding the stereochemical outcome of subsequent bond-forming reactions. For example, the Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl (B83357) ether, can generate precursors to 2,4-disubstituted pyrrolidines with high enantioselectivity. mdpi.comnih.gov

Metal Catalysis: Transition metal complexes featuring chiral ligands are highly effective for enantioselective pyrrolidine synthesis. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes provide a direct route to enantioenriched pyrrolidines. acs.org Similarly, iridium-catalyzed "borrowing hydrogen" reactions can transform simple diols and primary amines into chiral N-heterocycles with high efficiency. organic-chemistry.org Rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters is another powerful tool for creating chiral pyrrolidines from achiral precursors. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity for the synthesis of chiral amines and heterocycles. acs.org Transaminases, for instance, can perform the asymmetric amination of ketones. acs.org Starting from a prochiral ω-chloroketone, a transaminase can generate a chiral ω-chloroamine, which then undergoes spontaneous intramolecular cyclization to yield a highly enantioenriched 2-substituted pyrrolidine. acs.org Directed evolution of enzymes like cytochrome P450 has also enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines. nih.gov

Controlling the relative stereochemistry between the C2-aryl and C4-methyl groups is essential for isolating the desired cis or trans diastereomer.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the starting material directs the stereochemistry of the newly formed center. For example, the addition of an organometallic reagent to a chiral N-acyliminium ion derived from a chiral auxiliary like (R)-phenylglycinol can proceed with high diastereoselectivity to set the C2 stereocenter. nih.gov Subsequent transformations would then install the C4-methyl group. The use of chiral sulfinimines is another robust strategy where the sulfinyl group directs the nucleophilic addition to the C=N bond, establishing the first stereocenter with high diastereoselectivity. nih.govacs.org

Reagent-Controlled Synthesis: The choice of catalyst and reagents can influence the diastereomeric outcome. In copper-promoted intramolecular aminooxygenation reactions, α-substituted pentenyl sulfonamides preferentially form cis-2,5-disubstituted pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.gov Iron-catalyzed C–H amination reactions have also shown the ability to produce 2,5-disubstituted pyrrolidines with good diastereoselectivity, which can be further improved by tuning the catalyst's ligand structure. nih.gov

Tandem Reactions: Reactions that form multiple bonds and stereocenters in a single operation can provide excellent diastereocontrol. For example, a Michael-Mannich tandem reaction of a chiral iminolactone with a nitroalkene can generate highly substituted pyrrolidines with multiple contiguous stereocenters in good to excellent diastereoselectivities. acs.org

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficiency of any synthetic route hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing side products and reaction time. Key variables include the choice of catalyst, solvent, temperature, and reagent stoichiometry. researchgate.net

For a given transformation, such as an organocatalyzed Michael addition to form a pyrrolidine precursor, a systematic screening of conditions is typically performed. nih.gov The catalyst loading is often optimized to balance reaction rate and cost; for instance, loadings can range from 2 to 10 mol%. nih.gov Solvents can have a profound effect on both reactivity and stereoselectivity, with non-polar solvents like methylcyclohexane (B89554) sometimes providing superior results compared to more polar options like dichloromethane. nih.gov Temperature is another critical parameter, with lower temperatures often leading to higher enantioselectivities, albeit at the cost of longer reaction times. nih.gov Additives, such as co-catalytic Brønsted or Lewis acids, can also be introduced to enhance reaction rates and selectivities. nih.govnih.gov

Table 1: Illustrative Optimization of a Catalytic Asymmetric Reaction for a Pyrrolidine Precursor

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | OC4 (10) | CH₂Cl₂ | 25 | 48 | 75 | 88:12 | 75 |

| 2 | OC4 (10) | Toluene | 25 | 48 | 81 | 90:10 | 80 |

| 3 | OC4 (10) | Methylcyclohexane | 25 | 48 | 85 | 91:9 | 82 |

| 4 | OC4 (10) | Methylcyclohexane | 0 | 72 | 87 | 92:8 | 85 |

| 5 | OC4 (10) | Methylcyclohexane | -20 | 96 | 65 | 93:7 | 88 |

| 6 | OC4 (5) | Methylcyclohexane | 0 | 72 | 82 | 92:8 | 85 |

| 7 | OC4 (2) | Methylcyclohexane | 0 | 96 | 78 | 91:9 | 84 |

This table is illustrative, based on general findings for optimizing similar reactions as reported in the literature. nih.gov "OC4" represents a hypothetical organocatalyst.

Chromatographic and Crystallization Techniques for Stereoisomer Isolation and Purification

Following a stereoselective synthesis, which may still produce a mixture of stereoisomers, robust purification techniques are required to isolate the desired pure compound.

Chromatographic Methods: Standard silica (B1680970) gel column chromatography is typically effective for separating diastereomers (cis vs. trans), as they have different physical properties. For the separation of enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical and preparative technique. nih.gov Chiral stationary phases (CSPs) within the HPLC column interact differently with each enantiomer, leading to different retention times and allowing for their separation. acs.org

Crystallization Techniques: Fractional crystallization can be used to separate diastereomers if they exhibit significantly different solubilities. A more advanced and efficient method is Crystallization-Induced Asymmetric Transformation (CIAT). researchgate.net This process is applicable when the stereoisomers can interconvert in solution (e.g., through epimerization at a labile stereocenter). In CIAT, the solution is seeded with the desired pure stereoisomer. As this isomer crystallizes out, the equilibrium in the solution shifts to replenish it, eventually converting the entire mixture into a single solid stereoisomer in potentially quantitative yield. researchgate.net

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, a library of structurally related analogs is often synthesized. Structure-Activity Relationship (SAR) studies help to identify the key structural features responsible for the compound's activity and to optimize its properties. nih.govresearchgate.net Modifications typically target the aryl substituent, the pyrrolidine ring substituents, and the pyrrolidine nitrogen.

Aryl Ring Modifications: The electronic and steric properties of the dichlorophenyl group can be systematically varied. Analogs could be synthesized with different halogen atoms (F, Br), alternative substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro), or by replacing the chloro groups with other functionalities like methyl, methoxy, or trifluoromethyl groups. These changes probe the importance of electrostatic and hydrophobic interactions with the biological target. researchgate.net

Pyrrolidine Ring Modifications: The methyl group at the C4 position can be replaced with other alkyl groups (ethyl, isopropyl, benzyl) or functional groups to explore the size and nature of the pocket it occupies. nih.gov Substituents could also be introduced at the C3 or C5 positions to further probe the surrounding space.

Nitrogen Atom Modifications: The secondary amine of the pyrrolidine ring provides a convenient handle for derivatization. N-alkylation or N-acylation can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, which are critical pharmacokinetic and pharmacodynamic parameters.

Table 2: Proposed Analogs of this compound for SAR Studies

| Analog | Modification | Rationale for Synthesis |

| 1 | 2-(2,3-Difluorophenyl)-4-methylpyrrolidine | Investigate the effect of a smaller, more electronegative halogen. |

| 2 | 2-(3,4-Dichlorophenyl)-4-methylpyrrolidine | Determine the importance of the chlorine substitution pattern on the phenyl ring. |

| 3 | 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine | Replace electron-withdrawing groups with electron-donating groups to probe electronic effects. |

| 4 | 2-(2,3-Dichlorophenyl)-4-ethylpyrrolidine | Explore the steric tolerance at the C4 position of the pyrrolidine ring. |

| 5 | 1-Methyl-2-(2,3-dichlorophenyl)-4-methylpyrrolidine | Evaluate the effect of converting the secondary amine to a tertiary amine on activity and basicity. |

| 6 | 1-Acetyl-2-(2,3-dichlorophenyl)-4-methylpyrrolidine | Introduce a hydrogen bond acceptor and remove basicity at the nitrogen atom. |

Sophisticated Structural Elucidation and Conformational Analysis of 2 2,3 Dichlorophenyl 4 Methylpyrrolidine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides foundational insights into the molecular structure, connectivity, and functional groups present in 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., NOESY) techniques are employed for a comprehensive analysis.

¹H NMR spectroscopy would provide information on the number of different types of protons and their local electronic environments. The spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the protons on the pyrrolidine (B122466) ring, and the protons of the methyl group. The coupling patterns between adjacent protons would help establish connectivity.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. nih.gov The expected chemical shifts would differentiate the aromatic carbons, the two carbons bearing chlorine atoms, the carbons of the pyrrolidine ring, and the methyl carbon.

Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the relative stereochemistry. mdpi.commdpi.com NOESY detects through-space interactions between protons that are in close proximity. For this compound, a key application would be to establish the cis or trans relationship between the 2-(2,3-dichlorophenyl) group and the 4-methyl group. An observable NOE between the proton at C2 and the protons of the methyl group at C4 would strongly suggest a cis configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift ranges for similar structural motifs.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| Aromatic C-H | ¹H NMR | 7.20 - 7.60 | Multiplets (m) |

| Pyrrolidine N-H | ¹H NMR | 1.5 - 3.0 (broad) | Broad singlet (br s) |

| Pyrrolidine C2-H | ¹H NMR | 4.0 - 4.5 | Multiplet (m) |

| Pyrrolidine C3, C5-H | ¹H NMR | 2.8 - 3.8 | Multiplets (m) |

| Pyrrolidine C4-H | ¹H NMR | 2.0 - 2.5 | Multiplet (m) |

| Methyl C-H | ¹H NMR | 1.0 - 1.3 | Doublet (d) |

| Aromatic C-Cl | ¹³C NMR | 130 - 135 | Quaternary carbon signal |

| Aromatic C (unsubstituted) | ¹³C NMR | 125 - 145 | Aromatic carbon signals |

| Pyrrolidine C2 | ¹³C NMR | 60 - 70 | Methine carbon |

| Pyrrolidine C5 | ¹³C NMR | 45 - 55 | Methylene carbon |

| Pyrrolidine C3 | ¹³C NMR | 35 - 45 | Methylene carbon |

| Pyrrolidine C4 | ¹³C NMR | 30 - 40 | Methine carbon |

| Methyl C | ¹³C NMR | 15 - 25 | Methyl carbon |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of N-H, C-H (aliphatic and aromatic), C-N, and C-Cl bonds. The N-H stretching vibration typically appears as a moderate-intensity band in the FT-IR spectrum. Aromatic C-H stretches are found at higher wavenumbers than aliphatic C-H stretches. The C-Cl stretching vibrations would be observed in the fingerprint region of the spectrum.

Table 2: Expected Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | Aryl Ring | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | Pyrrolidine, Methyl | 2850 - 2960 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | Amine | 1020 - 1250 | FT-IR |

| C-Cl Stretch | Aryl Halide | 600 - 800 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₃Cl₂N), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of two chlorine atoms creates a characteristic isotopic pattern (M+, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a clear diagnostic marker.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation patterns ("fragmentomics") of the molecular ion. This provides structural information by identifying stable fragment ions formed through the cleavage of specific bonds.

Table 3: Predicted HRMS Data and Fragmentation for this compound Predicted data based on the molecular formula C₁₁H₁₃Cl₂N.

| Ion | Formula | Calculated m/z | Note |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₃³⁵Cl₂N]⁺ | 229.0476 | Molecular ion (most abundant isotopologue) |

| [M+2]⁺ | [C₁₁H₁₃³⁵Cl³⁷ClN]⁺ | 231.0446 | Isotopologue with one ³⁷Cl |

| [M-C₆H₃Cl₂]⁺ | [C₅H₁₀N]⁺ | 84.0813 | Loss of the dichlorophenyl group |

| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 144.9663 | Dichlorophenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule in the solid state. This technique can unambiguously determine the absolute configuration of the chiral centers (C2 and C4) and provide precise data on bond lengths, bond angles, and torsional angles. The resulting crystal structure would serve as the ultimate proof of the relative cis/trans stereochemistry and would reveal the specific puckering of the pyrrolidine ring (e.g., envelope or twist conformation) adopted in the crystal lattice.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

This compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing chiral substances. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

A pure enantiomer will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) and will rotate the plane of polarized light, giving a specific rotation value that can be measured by ORD. A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will not show any CD or ORD signal. Therefore, these techniques are instrumental in determining the enantiomeric purity of a sample.

Conformational Landscape Analysis in Solution and Solid State

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. The substituents on the ring significantly influence this conformational preference.

In this compound, the sterically demanding 2,3-dichlorophenyl group at the C2 position and the methyl group at the C4 position will dictate the most stable conformation. The molecule will adopt a pucker that minimizes steric strain between these groups. In solution, the conformational landscape can be investigated using NMR by analyzing coupling constants and NOE data, which provide information about the average conformation. In the solid state, X-ray crystallography provides a static snapshot of the lowest energy conformation within the crystal lattice. Comparing the solution and solid-state data reveals the conformational flexibility of the molecule. Theoretical calculations are also often employed to map the potential energy surface and predict the relative stabilities of different conformers. researchgate.net

Computational Chemistry and Molecular Modeling of 2 2,3 Dichlorophenyl 4 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the determination of electronic structure, which in turn governs a molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties. For 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iipseries.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations provide a detailed picture of the charge distribution within the molecule. This is often visualized through Mulliken atomic charges or Natural Bond Orbital (NBO) analysis, which assigns partial charges to each atom. researchgate.net This information is crucial for understanding electrostatic interactions and identifying regions of the molecule that are electron-rich or electron-deficient.

Below is an illustrative data table of calculated electronic properties for this compound, based on typical values for similar aromatic and heterocyclic compounds.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Molecular polarity |

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule. chemrxiv.org It is calculated by determining the electrostatic potential at the surface of the molecule, which is typically defined by an electron density isosurface. The MESP is then color-coded to represent different potential values.

Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential, usually colored blue, signify electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. chemrxiv.org

For this compound, MESP analysis would likely reveal a negative potential around the nitrogen atom of the pyrrolidine (B122466) ring and the chlorine atoms of the dichlorophenyl group, suggesting these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potentials would be expected around the hydrogen atoms of the pyrrolidine ring and the phenyl ring.

| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Type |

| Pyrrolidine Nitrogen | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Dichlorophenyl Chlorine Atoms | Negative | Halogen bonding, Electrophilic interaction |

| Pyrrolidine C-H Bonds | Positive | Nucleophilic interaction, Hydrogen bond donor |

| Phenyl Ring C-H Bonds | Slightly Positive | Nucleophilic interaction |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twist" forms. Molecular mechanics methods, which use classical physics to model the potential energy of a molecule as a function of its geometry, are well-suited for exploring the conformational space of such ring systems.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformations (energy minima), while the high-energy regions represent transition states between these conformations. This analysis helps in understanding the flexibility of the pyrrolidine ring and the relative populations of different conformers at a given temperature. nih.gov

The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments, such as water or a non-polar organic solvent.

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. By simulating the molecule in an explicit solvent box, it is possible to observe how the interactions with solvent molecules affect the conformational equilibrium. For example, a polar solvent like water may stabilize conformations where polar groups are exposed to the solvent, while a non-polar solvent would favor conformations that minimize the exposure of polar groups.

Molecular Docking Simulations for Putative Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. mdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. amazonaws.com

To perform a docking study for this compound, a putative protein target would first need to be identified based on the compound's structural similarity to known ligands or through other screening methods. The docking simulation would then provide insights into the potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues in the protein's active site. This information is invaluable for understanding the compound's potential mechanism of action and for guiding further optimization of its structure to improve binding affinity and selectivity.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | Tyr123, Phe234, Leu345 | Amino acids in the protein's binding site that form key interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Tyr123, Pi-pi stacking with Phe234, Hydrophobic interactions with Leu345 | The specific non-covalent interactions that stabilize the ligand-protein complex. |

| Inhibition Constant (Ki) (predicted) | 500 nM | A predicted measure of the compound's potency as an inhibitor of the protein. |

Pharmacophore Modeling and Ligand-Based Design Principles Applied to Pyrrolidine Scaffolds

The pyrrolidine ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govfrontiersin.org Its significance stems from a combination of favorable structural and physicochemical properties. The non-planar, puckered nature of the saturated five-membered ring allows for a three-dimensional exploration of chemical space, which is advantageous for precise interactions with biological targets. nih.govresearchgate.net This inherent 3D character, a phenomenon known as "pseudorotation," provides access to various energetically favorable conformations, enabling substituted pyrrolidines to present functional groups in specific spatial orientations for optimal receptor binding. nih.govnih.gov

Pharmacophore modeling and ligand-based design are powerful computational strategies used to decipher the essential structural features required for a molecule's biological activity, particularly when the 3D structure of the target protein is unknown. frontiersin.org These approaches are instrumental in guiding the rational design of novel, potent, and selective drug candidates based on the pyrrolidine framework.

Principles of Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling operates on the principle that a set of molecules binding to the same biological target likely share a common set of steric and electronic features arranged in a specific 3D geometry. This arrangement, known as a pharmacophore, represents the key molecular interaction points necessary for biological activity. The process involves:

Selection of a Training Set: A group of molecules with known biological activities against a specific target is chosen. This set should ideally include compounds with a range of potencies.

Conformational Analysis: The possible 3D shapes (conformers) of each molecule in the training set are generated.

Molecular Alignment: The molecules are superimposed in 3D space to identify the common chemical features that overlap among the most active compounds.

Pharmacophore Generation: A model is constructed based on the identified common features, which typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable centers

Validation: The generated model is tested for its ability to distinguish active from inactive molecules, often using a separate "test set" of compounds not included in the initial model generation.

For pyrrolidine scaffolds, the nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor. pharmablock.com Substituents at various positions on the ring can introduce additional pharmacophoric features, such as hydrophobic phenyl groups or other hydrogen-bonding moieties.

Application in Pyrrolidine-Based Drug Design

Pharmacophore models derived from active pyrrolidine derivatives serve as a blueprint for designing new compounds. For instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a key target in diabetes management, studies have shown that a pyrrolidine scaffold can effectively mimic the natural proline substrate. researchgate.netbenthamdirect.com Molecular docking and modeling studies on novel pyrrolidine derivatives identified that bulky, electropositive substituents at one position and non-bulky, electronegative groups at another position on the scaffold could lead to optimal interactions within the enzyme's active site. researchgate.netbenthamdirect.com

The insights gained from these models are directly linked to Structure-Activity Relationship (SAR) studies. SAR analyses explore how modifying the chemical structure of a compound affects its biological activity. For pyrrolidine derivatives, SAR studies have revealed critical information for optimizing potency and selectivity.

Table 1: Pharmacophoric Features and SAR Insights for Pyrrolidine Scaffolds Targeting Various Enzymes

Computational Chemistry and Molecular Modeling Integration

Modern drug design integrates pharmacophore modeling with other computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to create a more comprehensive understanding of ligand-receptor interactions.

3D-QSAR: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural properties of molecules with their biological activities. nih.govnih.govscispace.com For a series of pyrrolidine derivatives targeting the Mcl-1 protein, CoMFA and CoMSIA models were developed that showed good stability and predictability. nih.govbohrium.com The graphical output from these models (contour maps) visually indicates where steric bulk or specific electronic properties are favorable or unfavorable for activity, complementing the more abstract features of a pharmacophore model. nih.govnih.gov

Molecular Docking: This method simulates the binding of a ligand into the active site of a target protein. When the protein structure is known, docking can be used to validate a ligand-based pharmacophore model by confirming that the proposed features align with key interacting amino acid residues in the binding pocket. For several classes of pyrrolidine inhibitors, docking studies have successfully identified crucial hydrogen bonds and hydrophobic interactions that govern their binding affinity. tandfonline.comnih.govmdpi.com A significant correlation has been demonstrated between calculated binding energies from docking and experimentally determined inhibitory activity for some pyrrolidine series. nih.gov

By combining these computational approaches, researchers can refine pharmacophore hypotheses, prioritize compounds for synthesis, and rationally design novel pyrrolidine derivatives with enhanced potency and selectivity for their intended biological target.

Table 2: List of Compounds Mentioned

Exploration of Molecular Targets and Mechanism of Action: in Vitro Preclinical Investigations

High-Throughput Screening for Receptor Binding Affinity Profiling

High-throughput screening is a foundational step in drug discovery to identify the initial biological targets of a novel compound. This process involves testing the compound against a wide array of receptors and enzymes to determine its binding affinities.

Enzyme Inhibition Kinetics for Biochemical Pathways (e.g., acyl-CoA:cholesterol acyltransferase)

To understand a compound's potential effects on cellular processes, its ability to inhibit key enzymes is assessed. Kinetic studies determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50) and can elucidate the mechanism of inhibition. There is no available research detailing the inhibitory activity of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine on enzymes such as acyl-CoA:cholesterol acyltransferase or other significant players in biochemical pathways.

Detailed Mechanistic Studies Using Isolated Proteins or Cell-Free Systems

Once initial targets are identified, more detailed studies are conducted to understand the precise mechanism of interaction.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. There are no published studies investigating whether this compound acts as an allosteric modulator at any receptor.

Ion Channel Gating Modulation (e.g., voltage-sensitive sodium and L-type calcium channels)

Compounds can exert significant physiological effects by modulating the function of ion channels. Techniques such as patch-clamp electrophysiology are used to study these interactions. No data has been found to indicate that this compound has been evaluated for its effects on the gating of voltage-sensitive sodium channels, L-type calcium channels, or any other ion channels.

Structure-Activity Relationship (SAR) Studies via Systematic Analog Synthesis

Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of structurally related compounds to understand how specific chemical features influence biological activity. This process is crucial for optimizing lead compounds. As there is no foundational biological activity data for this compound, no SAR studies involving its systematic analog synthesis have been published.

Advanced Cellular Assays for Functional Characterization (Preclinical, in vitro only)

Following the determination of a compound's binding affinity for a molecular target, the next step is to assess its functional activity. Cellular assays are employed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Reporter gene assays are a versatile and widely used tool in drug discovery to study the activation of cell surface receptors, particularly G-protein coupled receptors (GPCRs) nih.gov. These assays work by linking the activation of a specific intracellular signaling pathway to the expression of an easily measurable "reporter" protein, such as luciferase or β-galactosidase promega.com.

The principle involves genetically modifying a host cell line to express the receptor of interest. These cells also contain a reporter gene construct, where the reporter gene is placed under the control of a promoter that is responsive to a specific signaling pathway. For example, to measure the activation of GPCRs that couple to the Gs or Gi pathways, the reporter gene is often placed under the control of a promoter containing cAMP response elements (CRE). Activation of Gs leads to an increase in cAMP, which in turn activates transcription from the CRE promoter, leading to the production of the reporter protein. Conversely, activation of Gi leads to a decrease in cAMP and a reduction in reporter gene expression. For GPCRs that couple to the Gq pathway, the reporter gene can be linked to a promoter with a serum response element (SRE) or a nuclear factor of activated T-cells response element (NFAT-RE), which are responsive to downstream signaling events such as the activation of protein kinase C and an increase in intracellular calcium promega.com.

The amount of reporter protein produced is proportional to the extent of receptor activation and can be quantified by measuring the light output (for luciferase) or color change (for β-galactosidase). This allows for the determination of a compound's potency (EC50) and efficacy (Emax) as an agonist or its potency as an antagonist (IC50) in blocking the effects of a known agonist. Dual-reporter assays, using two different luciferases, can even allow for the simultaneous screening of two different GPCRs or signaling pathways nih.gov.

A more direct measure of receptor activation is the quantification of second messengers, which are intracellular signaling molecules produced or mobilized in response to receptor stimulation. These assays provide a real-time view of the initial steps in the signal transduction cascade scienceopen.com.

Common second messengers that are quantified in the context of GPCR activation include:

Cyclic Adenosine Monophosphate (cAMP): For Gs- and Gi-coupled receptors, changes in intracellular cAMP levels are a hallmark of receptor activation. Assays to measure cAMP levels are widely available and are often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.

Inositol Phosphates (IPs): Gq-coupled receptors activate phospholipase C, which leads to the production of inositol trisphosphate (IP3). Assays that measure the accumulation of total inositol phosphates are used to quantify the activity of these receptors.

Intracellular Calcium (Ca2+): The IP3 produced by Gq-coupled receptor activation triggers the release of calcium from intracellular stores. Changes in intracellular calcium concentration can be monitored in real-time using fluorescent calcium-sensitive dyes (e.g., Fura-2, Fluo-4) and a fluorescent plate reader or microscope.

These second messenger assays are crucial for confirming the signaling pathway through which a compound exerts its effects and for providing a more proximal measure of receptor function compared to reporter gene assays scienceopen.com.

The following table presents hypothetical data from a second messenger assay, illustrating the functional characterization of a compound at a Gq-coupled receptor.

| Compound Concentration (nM) | Intracellular Ca2+ Response (Relative Fluorescence Units) |

| 0.1 | 105 |

| 1 | 150 |

| 10 | 450 |

| 100 | 800 |

| 1000 | 820 |

| Agonist Control (1 µM) | 850 |

| Vehicle Control | 100 |

Preclinical Metabolic Fate and Biotransformation Pathways of 2 2,3 Dichlorophenyl 4 Methylpyrrolidine: in Vitro Studies

Hepatic Microsomal Stability and Cytochrome P450 (CYP) Metabolism Profiling

No studies detailing the hepatic microsomal stability or the specific cytochrome P450 enzymes involved in the metabolism of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine were identified. Research on other compounds containing a dichlorophenyl group suggests potential involvement of CYP enzymes, such as the CYP3A family, in metabolic processes. nih.gov However, without direct experimental data, the specific isozymes responsible for the biotransformation of this compound remain unknown.

Identification of Primary Metabolites via High-Resolution Mass Spectrometry

There is no available information on the primary metabolites of this compound identified through high-resolution mass spectrometry. In vitro studies on other pyrrolidine-containing compounds have shown that metabolic pathways can include hydroxylation of the pyrrolidine (B122466) ring. nih.gov

Kinetic Parameters of Enzymatic Transformations

No data on the kinetic parameters (e.g., Km, Vmax) of enzymatic transformations for this compound have been published.

In Vitro Glucuronidation and Sulfation Potential

There are no specific reports on the in vitro glucuronidation or sulfation of this compound. Glucuronidation is a common phase II metabolic pathway for compounds containing suitable functional groups. nih.govwikipedia.org

Enzyme Reaction Phenotyping for Major Metabolizing Enzymes

Enzyme reaction phenotyping studies to identify the major enzymes responsible for the metabolism of this compound have not been reported in the available literature.

Stereoselective Metabolism Considerations

Given that this compound possesses chiral centers, stereoselective metabolism is a possibility. Metabolizing enzymes can exhibit preferences for one enantiomer over another, leading to differences in the pharmacokinetic profiles of the stereoisomers. nih.gov However, no studies investigating the stereoselective metabolism of this specific compound were found.

Interactive Data Table: Hepatic Microsomal Stability

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Half-life (t½) | Data not available | Data not available | N/A |

| Intrinsic Clearance (CLint) | Data not available | Data not available | N/A |

Interactive Data Table: Identified Metabolites

| Metabolite ID | Proposed Structure | Method of Identification | Reference |

|---|---|---|---|

| No metabolite data available for this compound. |

Derivatization and Analogue Design Strategies Based on the 2 2,3 Dichlorophenyl 4 Methylpyrrolidine Scaffold

Design Principles for Modulating Molecular Target Selectivity and Affinity

The rational design of analogues from the 2-(2,3-dichlorophenyl)-4-methylpyrrolidine scaffold is guided by fundamental principles aimed at optimizing interactions with a specific biological target while minimizing off-target effects. Achieving high selectivity and affinity is a primary goal in drug discovery, and several structure-based strategies can be applied to this scaffold. nih.gov

Key design principles include:

Exploiting Shape Complementarity: Modifications to the scaffold are designed to maximize the fit within the target's binding pocket. This can involve altering the substitution pattern on the dichlorophenyl ring or changing the stereochemistry of the methyl group on the pyrrolidine (B122466) ring to better occupy specific sub-pockets and avoid steric clashes.

Tuning Electrostatic Interactions: The electronic properties of the molecule can be finely tuned to enhance binding. For instance, the chlorine atoms on the phenyl ring create a specific electrostatic potential. Replacing or repositioning these atoms or introducing other substituents like nitro or methoxy groups can alter charge distribution to improve complementarity with charged or polar residues in the target protein. nih.gov This approach has been successfully used to gain selectivity between related protein tyrosine phosphatases by targeting specific charged residues. nih.gov

Modulating Flexibility: The inherent flexibility of the bond connecting the phenyl and pyrrolidine rings can be advantageous or detrimental. Design strategies may seek to either rigidify the structure to lock it into a bioactive conformation or introduce flexible linkers to allow the molecule to adapt to the target's binding site. Understanding the energetic penalty of conformational changes is crucial for optimizing affinity. nih.gov

Considering Hydration Patterns: Water molecules within a binding site can play a critical role in ligand recognition. Analogue design may aim to displace high-energy water molecules to gain enthalpic and entropic advantages or to incorporate functional groups that can favorably interact with a network of ordered water molecules.

By systematically applying these principles, chemists can rationally modify the this compound core to create derivatives with enhanced potency and a more desirable selectivity profile. nih.gov

Synthesis of Conformationally Restricted Analogs

To investigate the bioactive conformation of a flexible molecule like this compound, medicinal chemists often synthesize conformationally restricted analogs. This strategy involves incorporating the flexible portions of the molecule into more rigid ring systems, thereby reducing the number of accessible conformations. The goal is to identify a conformation that leads to optimal binding at the desired molecular target.

A similar approach was successfully applied to a related pharmacophore, 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, to probe its binding at sigma receptors. nih.gov In these studies, the flexible ethylenediamine chain was incorporated into various cyclic structures, including piperazines and bicyclic amines. nih.gov

Key findings from these studies demonstrate the power of conformational restriction:

Incorporating the pharmacophore into a series of homologous piperazines and diazabicyclononanes helped to define the spatial relationship between key nitrogen atoms required for high-affinity binding. nih.gov

The synthesis of a tetralin derivative constrained the 3,4-dichlorophenyl and N-methyl moieties into a gauche orientation, which was found to favor strong binding interactions. nih.gov

Comparing the binding affinities of various constrained analogs revealed that nitrogen lone pair orientation and steric factors play a major role in sigma receptor binding. nih.govnih.gov

These studies underscore how synthesizing rigid analogs of the this compound scaffold could provide critical insights into its optimal three-dimensional structure for target engagement, guiding future design efforts.

| Compound | Modification Strategy | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Parent Compound (Unrestricted) | Flexible ethylenediamine chain | 2.1 | nih.gov |

| 1-[2-(3,4-Dichlorophenyl)ethyl]-4-n-butylpiperazine | Incorporation into piperazine ring | 0.55 | nih.gov |

| 1,4-Diazabicyclo[4.3.0]nonane derivative | Incorporation into a bicyclic system | High Affinity (Specific value not in abstract) | nih.gov |

| 6,7-Dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline | Incorporation into tetrahydroisoquinoline | 1.34 | nih.gov |

| (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine | Incorporation into cyclohexane ring | 455 | nih.gov |

Exploration of Bioisosteric Replacements

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group or substituent in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov This approach can be systematically applied to the this compound scaffold to explore new chemical space and optimize molecular properties.

Potential bioisosteric modifications for this scaffold include:

Chlorine Atom Replacements: The chlorine atoms can be substituted with other groups of similar size and electronegativity. Trifluoromethyl (CF3) groups are a common bioisostere for chlorine, offering increased lipophilicity and resistance to metabolic oxidation. Other halogens (Br, F) or small groups like methyl (CH3) or cyano (CN) could also be explored.

Pyrrolidine Ring Modifications: The pyrrolidine core itself can be replaced with other saturated heterocycles, such as piperidine, morpholine, or tetrahydrofuran. These changes would alter the geometry and basicity of the nitrogen atom, potentially influencing target binding and physicochemical properties like solubility.

The application of bioisosteric replacements allows for the tactical modification of a lead compound to address specific liabilities, such as poor metabolic stability, toxicity, or insufficient potency, without drastically altering the core binding pharmacophore. nih.gov

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 2,3-Dichlorophenyl | 3-Chloro-2-fluorophenyl | Fine-tune electronic properties, alter metabolic profile. |

| 2,3-Dichlorophenyl | Pyridinyl or Thienyl ring | Introduce hydrogen bond acceptors/donors, modulate solubility. |

| Chlorine atom | Trifluoromethyl (CF3) group | Increase lipophilicity, block metabolic oxidation. |

| Pyrrolidine ring | Piperidine ring | Alter ring pucker and position of the nitrogen atom. |

| Pyrrolidine ring | Tetrahydrofuran ring | Replace basic nitrogen with a neutral oxygen atom to remove charge. |

Fragment-Based Design Approaches Utilizing the Pyrrolidine Core

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. researchgate.netnih.gov Once identified, these fragments serve as ideal starting points for optimization into more potent, drug-like molecules. nih.gov The this compound scaffold can be deconstructed into key fragments that could be utilized in an FBDD campaign.

The core principles of FBDD applied to this scaffold would involve:

Fragment Identification: The scaffold can be conceptually broken down into two primary fragments: the pyrrolidine core (e.g., 4-methylpyrrolidine) and the aromatic fragment (e.g., 2,3-dichlorobenzene).

Library Screening: A library of diverse fragments, including various substituted pyrrolidines and other small heterocycles, would be screened against the target of interest using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy. researchgate.net These methods are essential because the initial binding affinity of fragments is typically weak (in the µM to mM range). nih.gov

Hit Validation and Optimization: Once a fragment hit containing a pyrrolidine or similar core is identified and its binding mode is confirmed, it can be optimized. nih.gov This is typically achieved through one of three strategies:

Fragment Growing: Adding new functional groups to the fragment to occupy adjacent binding pockets and form new interactions. rug.nl

Fragment Linking: Identifying a second, nearby fragment and connecting the two with a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: Combining the structural features of two overlapping fragments into a novel, more potent compound. rug.nl

The pyrrolidine ring is a common motif in known drugs and natural products, making it an attractive core for an FBDD approach. Its defined three-dimensional structure and potential for derivatization provide a solid foundation for building potent and selective inhibitors. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine to improve yield and purity?

- Methodological Answer : Systematic optimization involves varying reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) principles. For example, fractional factorial designs can reduce the number of trials while identifying critical variables (e.g., solvent polarity, stoichiometry) . Evidence from analogous chlorophenyl-pyrrolidine syntheses suggests that dichloromethane with NaOH as a base achieves 99% purity under controlled conditions . Monitor intermediates via TLC or HPLC to track byproduct formation and adjust purification steps (e.g., column chromatography with gradient elution).

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to resolve substituent positions on the pyrrolidine ring and dichlorophenyl group. Compare chemical shifts with similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where NMR resolved sulfonyl and piperidine peaks) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For non-volatile samples, mass spectrometry (ESI-MS) identifies molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to OSHA and institutional guidelines for chlorinated aromatics:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis and purification.

- Waste disposal : Segregate halogenated waste and consult EPA protocols for incineration or licensed disposal services .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. How can researchers address gaps in the literature regarding this compound’s physicochemical properties?

- Methodological Answer : Conduct targeted experiments:

- Solubility : Use shake-flask method in solvents of varying polarity (e.g., water, DMSO, hexane).

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures.

- Hygroscopicity : Measure mass change under controlled humidity (e.g., 30–90% RH) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. For example, ICReDD’s reaction path search methods identify intermediates in chlorophenyl-pyrrolidine derivatization .

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling or cyclization reactions .

Q. How does the steric and electronic influence of the 2,3-dichlorophenyl group affect the compound’s biological or catalytic activity?

- Methodological Answer :

- Steric effects : Compare with analogs (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) using X-ray crystallography or molecular docking to assess binding interactions .

- Electronic effects : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy of charge-transfer complexes. Correlate with catalytic performance in hydrogenation or C–H activation studies .

Q. What experimental design frameworks are optimal for studying synergistic effects in multi-step syntheses involving this compound?

- Methodological Answer : Apply response surface methodology (RSM) or Box-Behnken designs to optimize interdependent variables (e.g., catalyst loading, temperature, reaction time). For example, Polish Journal of Chemical Technology highlights RSM’s utility in reducing trial numbers while maximizing yield . Validate models via ANOVA and lack-of-fit tests.

Q. How can researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic results)?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under identical conditions (solvent grade, equipment calibration).

- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify discrepancies. For instance, inconsistent NMR shifts may arise from solvent polarity or temperature variations .

- Collaborative verification : Share raw data (e.g., via repositories like Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.